

Technical Guide: Chemical Synthesis and Structural Characterization of Algestone Acetophenide

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Compound of Interest

Compound Name: *Algestone acetophenide*

CAS No.: 1179-87-9

Cat. No.: B072495

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Executive Summary

Algestone Acetophenide (Dihydroxyprogesterone acetophenide; DHPA) is a synthetic pregnane steroid utilized primarily as a long-acting injectable progestin. Structurally, it is the cyclic acetal of 16 α ,17 α -dihydroxyprogesterone formed with acetophenone.^[1] This guide provides a rigorous technical breakdown of its synthesis, focusing on the critical ketalization reaction that distinguishes this molecule from other progestins. It details the retrosynthetic logic, step-by-step bench protocols, process optimization parameters, and validation methodologies using NMR and HPLC.

Structural Analysis & Retrosynthesis

The synthesis of **Algestone Acetophenide** is defined by the installation of the 16 α ,17 α -acetophenide moiety. The core steroid backbone is derived from the pregnane series, specifically requiring a cis-16,17-diol configuration to facilitate the formation of the five-membered dioxolane ring.

Retrosynthetic Logic

The retrosynthetic disconnection reveals that the target molecule can be assembled from 16 α ,17 α -dihydroxyprogesterone and acetophenone via an acid-catalyzed condensation. The

diol precursor is accessible from 16-dehydropregnenolone acetate (16-DPA), a widely available industrial intermediate derived from diosgenin.[2]

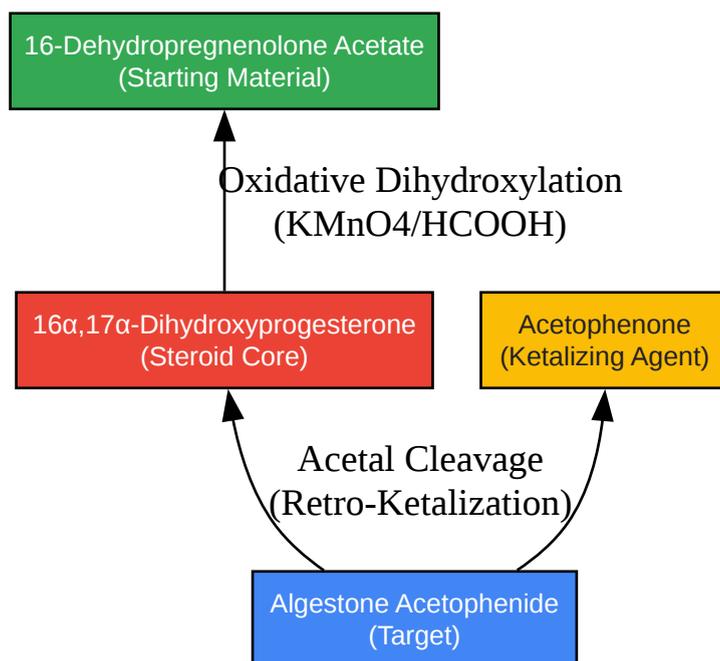


Figure 1: Retrosynthetic analysis of Algestone Acetophenide.

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Detailed Synthesis Protocol

The following protocol outlines the conversion of 16 α ,17 α -dihydroxyprogesterone to **Algestone Acetophenide**. This method prioritizes yield and purity suitable for pharmaceutical applications.

Reagents and Materials

Reagent	Role	Stoichiometry (Eq)	Notes
16 α ,17 α -Dihydroxyprogesterone	Substrate	1.0	Dried to constant weight
Acetophenone	Reagent/Solvent	10.0 - 20.0	Distilled prior to use
Perchloric Acid (70%)	Catalyst	0.025 - 0.05	Handle with extreme care
Methanol/Ethanol	Quenching/Crystallization	N/A	HPLC Grade

Experimental Procedure

Step 1: Reaction Initiation

- Charge a clean, dry reactor with 16 α ,17 α -dihydroxyprogesterone (10 g, 28.9 mmol).
- Add acetophenone (100 mL) to the reactor. The steroid will form a suspension.
- Cool the mixture to 15–20°C to control the exotherm upon catalyst addition.
- Slowly add perchloric acid (0.25 mL) dropwise while stirring vigorously.
 - Critical Control Point: The reaction is sensitive to moisture. Ensure the system is under a nitrogen blanket.

Step 2: Reaction Monitoring

- Allow the mixture to warm to room temperature (20–25°C).
- Stir for 2 to 4 hours. The solid starting material will dissolve as the reaction proceeds, forming a clear solution.
- Monitor reaction progress via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).

- Endpoint: Disappearance of the polar diol spot ($R_f \sim 0.2$) and appearance of the less polar acetophenide spot ($R_f \sim 0.6$).

Step 3: Work-up and Isolation

- Quench the reaction by adding a solution of sodium bicarbonate (10% aq) or pyridine to neutralize the acid.
- Perform steam distillation to remove the excess acetophenone. This is critical as acetophenone has a high boiling point (202°C) and is difficult to remove by rotary evaporation.
 - Alternative: Extract the reaction mixture with methylene chloride, wash with water, and evaporate. The oily residue containing acetophenone can be triturated with hexane to induce crystallization, though steam distillation yields a cleaner crude product.
- Filter the resulting precipitate (crude **Algestone Acetophenide**).

Step 4: Purification

- Dissolve the crude solid in minimal boiling methanol or acetone.
- Add hexane until turbidity is observed (if using acetone/hexane).
- Cool slowly to 4°C to induce crystallization.
- Filter the crystals and dry under vacuum at 50°C.
 - Target Yield: 70–85%
 - Target Melting Point: 150–151°C

Reaction Mechanism

The formation of the acetophenide is a thermodynamic acid-catalyzed ketalization. The 16 α ,17 α -diol is ideally positioned to form a stable five-membered dioxolane ring. The reaction proceeds via the formation of an oxocarbenium ion intermediate from acetophenone.



Figure 2: Acid-catalyzed mechanism of cyclic acetal formation.

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Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The formation of the acetophenide is confirmed by the appearance of aromatic protons and the specific methyl singlet of the acetophenone moiety.

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Diagnostic Value
1H	7.30 – 7.50	Multiplet	Aromatic Protons (Phenyl)	Confirms acetophenone incorporation
1H	5.73	Singlet	C4-H (Steroid enone)	Confirms Δ 4-3-keto system integrity
1H	1.75	Singlet	Acetophenide Methyl	Distinct from C18/C19 methyls
1H	0.60 – 1.20	Singlets	C18, C19 Methyls	Steroid backbone reference
13C	196.5	Singlet	C3 Carbonyl	Conjugated ketone
13C	108.0	Singlet	Acetal Carbon (C-O-C-O)	Definitive proof of ring closure

HPLC Method for Purity Profiling

To ensure pharmaceutical grade purity (>98%), the following HPLC method is recommended.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid)
 - Gradient: 60:40 to 90:10 over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV @ 240 nm (λ_{max} for α,β -unsaturated ketone)
- Retention Time: **Algestone Acetophenide** elutes significantly later than the diol precursor due to the lipophilic phenyl group.

Impurity Profile

Common impurities include:

- Unreacted 16 α ,17 α -dihydroxyprogesterone: Detected by high polarity (early elution).
- Acetophenone: Detected by distinctive smell and GC/HPLC (very late elution or solvent front depending on method).
- C-20 Ketone reduction products: If non-selective reducing agents were used upstream.

Process Safety & Optimization

- Perchloric Acid: While effective, it is a potential explosive hazard if allowed to dry on organic materials. p-Toluenesulfonic acid (p-TSA) is a safer alternative, though reaction times may increase to 6–10 hours.
- Water Removal: The reaction is an equilibrium. Using a Dean-Stark trap with benzene or toluene (if not using excess acetophenone as solvent) to remove water azeotropically can drive the yield >90%.
- Stereochemistry: The acetal carbon is a new chiral center. The reaction predominantly yields the (R)-isomer due to thermodynamic control and steric constraints imposed by the steroid

backbone.

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